![molecular formula C12H22ClNO2 B2925872 2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide CAS No. 2411196-02-4](/img/structure/B2925872.png)
2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide is a chemical compound with a complex molecular structure. It is characterized by the presence of a chloroacetamide group attached to a cyclohexyl ring with hydroxymethyl and trimethyl substituents. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide typically involves multiple steps. One common method is the reaction of 2-chloroacetamide with formaldehyde in the presence of a suitable catalyst. The reaction conditions include controlling temperature, pressure, and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed: The major products formed from these reactions include chloroacetamide derivatives, hydroxymethylated compounds, and various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide is utilized in the study of enzyme inhibitors and receptor binding assays. Its unique structure makes it a valuable tool for probing biological systems.
Medicine: In the medical field, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and other materials. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mécanisme D'action
The mechanism by which 2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-Chloro-N-(hydroxymethyl)acetamide
2-Chloro-N-(4-hydroxyphenyl)acetamide
2-Chloro-N-(2,3,3-trimethylcyclohexyl)acetamide
Uniqueness: 2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide is unique due to its specific combination of functional groups and structural features. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
IUPAC Name |
2-chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-8-10(14-11(16)6-13)5-4-9(7-15)12(8,2)3/h8-10,15H,4-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLUERZXEHOCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(C1(C)C)CO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-methyl-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2925792.png)
![6-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine](/img/structure/B2925793.png)
![2-Chloro-N-[4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)phenyl]acetamide](/img/structure/B2925794.png)
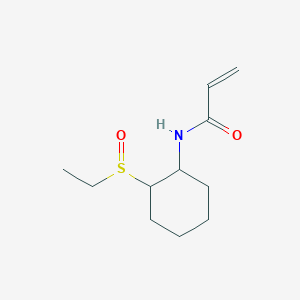
![4-[Dimethoxy(phenyl)methyl]benzaldehyde](/img/structure/B2925796.png)
![[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate](/img/structure/B2925797.png)
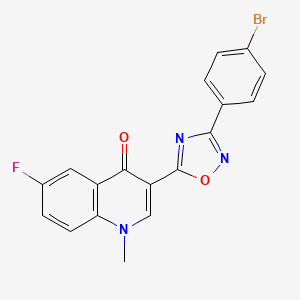
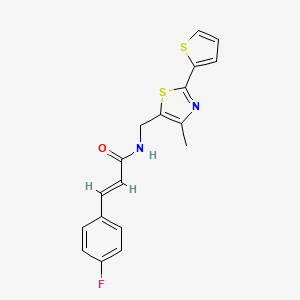
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
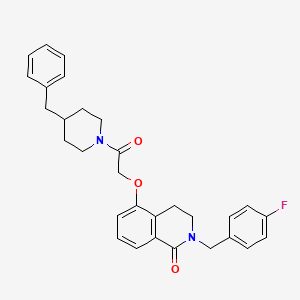
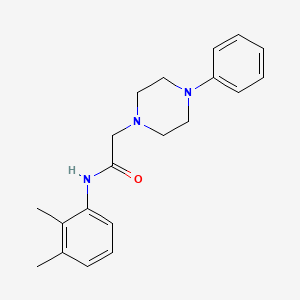
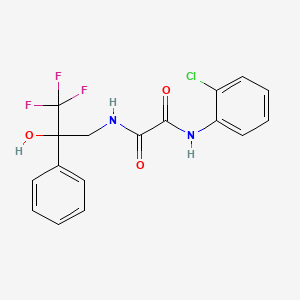
![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2925812.png)
